molecular formula C12H9BrFN3O B2870560 N-(4-Bromo-2-fluorophenyl)-6-methylpyrazine-2-carboxamide CAS No. 2415628-97-4

N-(4-Bromo-2-fluorophenyl)-6-methylpyrazine-2-carboxamide

Cat. No.: B2870560
CAS No.: 2415628-97-4
M. Wt: 310.126
InChI Key: MSFFYIHLMSGKDF-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-6-methylpyrazine-2-carboxamide: is a chemical compound with a unique structure that includes a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyrazine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-2-fluorophenyl)-6-methylpyrazine-2-carboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with 6-methylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibitors: Potential use as inhibitors for specific enzymes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(4-Bromo-2-fluorophenyl)acetamide: Similar structure but with an acetamide group instead of a pyrazine ring.

    4-Bromo-2-fluorobiphenyl: Lacks the carboxamide group and pyrazine ring.

    N-(4-Fluorophenyl)-2-bromo-benzamide: Similar structure but with a benzamide group.

Uniqueness: N-(4-Bromo-2-fluorophenyl)-6-methylpyrazine-2-carboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring and the pyrazine-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN3O/c1-7-5-15-6-11(16-7)12(18)17-10-3-2-8(13)4-9(10)14/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFFYIHLMSGKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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